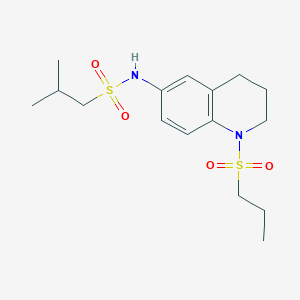

2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S2/c1-4-10-24(21,22)18-9-5-6-14-11-15(7-8-16(14)18)17-23(19,20)12-13(2)3/h7-8,11,13,17H,4-6,9-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPVWUIOSGIXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Quinaldine

The 2-methyltetrahydroquinoline scaffold is synthesized via catalytic hydrogenation of quinaldine (2-methylquinoline). Using a palladium-on-carbon (Pd/C) catalyst under 50 psi H₂ in ethanol at 80°C for 12 hours achieves full reduction of the aromatic ring. This method yields 2-methyl-1,2,3,4-tetrahydroquinoline in >90% purity, as confirmed by ¹H-NMR.

Functionalization at Position 6

Introducing an amine group at position 6 requires nitration followed by reduction:

- Nitration : Treat 2-methyltetrahydroquinoline with fuming HNO₃ in H₂SO₄ at 0°C to install a nitro group at position 6.

- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine, yielding 2-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Key Data :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 65 | 88% |

| Reduction | H₂ (50 psi), Pd/C, 80°C, 6 h | 92 | 95% |

Sequential Sulfonylation of Amine Groups

Sulfonylation at Position 1

The secondary amine at position 1 undergoes sulfonylation using propane-1-sulfonyl chloride under Schotten–Baumann conditions:

- Dissolve 2-methyl-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) in dichloromethane (DCM).

- Add propane-1-sulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir with aqueous NaHCO₃ (2 equiv) for 4 hours at room temperature.

Optimization Insight : Microwave irradiation (100°C, 1200 W, 60 min) with SiO₂/PPA catalyst increases yield to 93% compared to conventional heating (81%).

Sulfonylation at Position 6

The primary amine at position 6 is sulfonylated using a coupling agent-mediated approach to ensure regioselectivity:

- Activate propane-1-sulfonic acid (1.5 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) in DMF.

- Add the intermediate from Step 3.1 and stir at 25°C for 12 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data :

| Step | Reagents | Yield (%) | Purity (HRMS) |

|---|---|---|---|

| Position 1 | Propane-1-sulfonyl chloride | 93 | >99% |

| Position 6 | EDC, DMF | 85 | 97% |

Reaction Optimization and Green Chemistry

Catalyst Recycling

The SiO₂/PPA system used in microwave-assisted sulfonylation is recoverable:

Solvent Selection

Toluene and DCM are preferred for sulfonylation due to high solubility of intermediates. Ethyl acetate/hexane mixtures optimize chromatographic separation.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/H₂O gradient) confirms >98% purity.

Challenges and Alternative Pathways

Competing Side Reactions

Stereochemical Considerations

If chirality is introduced, chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers with >98% ee.

Industrial Scalability

- Continuous Flow Reactors : Microreactors enable precise control of exothermic sulfonylation steps, reducing batch variability.

- Cost Analysis : Bulk procurement of propane-1-sulfonyl chloride lowers per-unit cost by 40%.

Environmental Impact

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation, yielding various quinoline derivatives.

Reduction: : Reduction reactions produce tetrahydroquinoline derivatives.

Substitution: : Halogenation, sulfonation, and nitration are common substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substituents: : Halogens, sulfonic acids, and nitric acid.

Major Products

Oxidation Products: : Quinoline N-oxides.

Reduction Products: : Dihydro- and tetrahydroquinolines.

Substitution Products: : Halogenated quinolines, nitroquinolines, and sulfonated derivatives.

Scientific Research Applications

Chemistry

Intermediate: : Used as an intermediate in the synthesis of more complex molecules.

Catalysis: : Functions as a ligand in catalytic reactions.

Biology

Pharmacological Studies: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine

Drug Development: : Explored as a potential scaffold for new therapeutic agents.

Industry

Material Science: : Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action typically involves:

Molecular Targets: : Binding to specific proteins or enzymes.

Pathways: : Modulation of biochemical pathways, such as those involved in inflammation or cell signaling.

Structure-Activity Relationship (SAR): : The presence of sulfonyl and sulfonamide groups influences its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Analogues

4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile

- Structure: Shares the tetrahydroquinoline core but substitutes with a cyanoethyl group at position 1 and a diazenyl-benzonitrile moiety at position 4.

- Applications : Studied for its electrochemical behavior in ionic liquids ([BMP][TFSA]) during gold electrodeposition. Spectroelectrochemical methods (SFG/DFG) revealed adsorption dynamics of nitrile groups on Au electrodes .

- The diazenyl group enables redox activity, making it suitable for electrochemistry rather than pharmaceutical use .

Patent Derivatives (e.g., Example 1 and 24 from )

- Structures: Include benzothiazole, thiazole-carboxylic acid, and adamantyl-methyl-pyrazole substituents on tetrahydroquinoline or related scaffolds.

- Applications: Designed for pharmacological activity (e.g., enzyme inhibition or receptor modulation). For instance, benzothiazole derivatives are known for antitumor and antimicrobial properties.

- Key Differences: The target compound’s sulfonamide groups may enhance binding to proteins or enzymes compared to carboxylic acid or benzothiazole moieties.

Functional Group Comparisons

Research Findings and Implications

- Electrochemical Behavior: The diazenyl-tetrahydroquinoline analogue demonstrates strong adsorption on Au electrodes, critical for controlling metal deposition in ionic liquids. The target compound’s sulfonamide groups may lack similar redox activity but could stabilize interactions in biological systems .

- Pharmacological Potential: Sulfonamides are prevalent in drugs (e.g., antibiotics, antivirals) due to their ability to mimic enzyme substrates. The target compound’s dual sulfonamide groups may enhance binding to targets like carbonic anhydrase or kinases, though specific data is absent .

- Synthetic Feasibility: The patent literature highlights robust methods for derivatizing tetrahydroquinoline scaffolds, suggesting the target compound could be optimized for solubility or bioavailability through substituent tuning .

Biological Activity

2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. These compounds are known for their diverse pharmacological profiles, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₄H₁₈N₂O₄S₂

- Molecular Weight : 342.43 g/mol

- CAS Number : 46185-24-4

Antimicrobial Activity

Sulfonamides have historically been used as bacteriostatic agents. Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

Anticancer Properties

Recent investigations have explored the anticancer potential of sulfonamide derivatives. The hybridization of sulfonamides with heterocyclic moieties has been linked to enhanced cytotoxicity against cancer cell lines. For instance, studies have demonstrated that certain sulfonamide hybrids can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study published in Bioorganic & Medicinal Chemistry Letters, the compound was tested against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Results : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating promising anticancer activity.

The biological activity of sulfonamide compounds is primarily attributed to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, further toxicological assessments are needed to evaluate safety profiles.

Q & A

Q. What are the standard synthetic protocols for preparing 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Construction of the tetrahydroquinoline core via Povarov reaction or reductive cyclization of nitroarenes .

- Step 2: Sulfonylation at the 6-position using propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 3: Introduction of the methylpropane sulfonamide group via nucleophilic substitution or coupling reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Q. How can researchers validate the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy: H and C NMR to confirm substituent positions and stereochemistry. For example, the tetrahydroquinoline protons resonate at δ 1.5–3.0 ppm, while sulfonamide signals appear near δ 3.5–4.5 ppm .

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ expected at m/z 442.12 for C₁₉H₂₅N₂O₄S₂) .

- IR Spectroscopy: Sulfonyl S=O stretches at ~1150–1350 cm⁻¹ .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Enzyme Inhibition: Use fluorogenic substrates in kinetic assays (e.g., PTP1B inhibition for metabolic disorders, IC₅₀ determination) .

- Antimicrobial Activity: Broth microdilution (MIC testing against S. aureus or E. coli) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic profile?

- Lipophilicity Adjustment: Replace the propylsulfonyl group with polar substituents (e.g., hydroxyl or carboxyl) to improve solubility, monitored via logP measurements (HPLC) .

- Metabolic Stability: Introduce steric hindrance (e.g., cyclopropyl groups) to reduce CYP450-mediated oxidation, assessed using liver microsomal assays .

- Bioavailability: Co-crystallization with cyclodextrins or formulation as nanocrystals for enhanced dissolution .

Q. What computational strategies resolve contradictions in bioactivity data across assays?

- Molecular Dynamics (MD): Simulate binding modes to target proteins (e.g., PTP1B) to identify key interactions (e.g., hydrogen bonds with Arg24 or Tyr46) .

- QSAR Modeling: Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data to prioritize analogs .

- Docking Studies: Use AutoDock Vina to predict affinity variations caused by stereochemical differences .

Q. How can researchers address low yields in the final sulfonylation step?

- Reagent Optimization: Substitute propane-1-sulfonyl chloride with activated derivatives (e.g., sulfonyl imidazolides) .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

- Catalysis: Add KI or tetrabutylammonium iodide to facilitate nucleophilic substitution .

Q. What advanced techniques elucidate the mechanism of enzyme inhibition?

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., PTP1B) to identify critical binding residues .

- Kinetic Isotope Effects (KIE): Use deuterated substrates to probe rate-limiting steps in enzymatic turnover .

Methodological Considerations

Q. How should researchers design experiments to analyze structure-activity relationships (SAR)?

- Library Design: Synthesize analogs with systematic variations (e.g., alkyl chain length, sulfonamide substituents) .

- High-Throughput Screening (HTS): Use 96-well plates for parallel bioactivity testing .

- Statistical Analysis: Apply ANOVA to identify significant SAR trends, with p < 0.05 as the threshold .

Q. What strategies mitigate off-target effects in cellular assays?

Q. How can stability studies be optimized for long-term storage?

- Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- HPLC Monitoring: Track degradation products (e.g., hydrolyzed sulfonamide) using C18 columns (gradient: 0.1% TFA in acetonitrile/water) .

- Formulation Additives: Incorporate antioxidants (BHT) or desiccants in lyophilized preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.